molecular formula C12H20ClNO3 B13569526 Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate

Cat. No.: B13569526
M. Wt: 261.74 g/mol
InChI Key: JSFGNAQTZYOGJS-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate is an organic compound with the molecular formula C12H20ClNO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring and a tert-butyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroacetyl chloride to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Hydrolysis: Cyclopentylamine and carbon dioxide.

    Oxidation and Reduction: Corresponding oxides, alcohols, or amines.

Scientific Research Applications

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate is unique due to the combination of the cyclopentyl ring, chloroacetyl group, and tert-butyl group. This unique structure imparts specific reactivity and biological activity that distinguishes it from other similar compounds .

Biological Activity

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Core Structure : Cyclopentane ring with a chloroacetyl substituent.
  • Functional Groups : Carbamate group that may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:

  • Alkylation : Compounds with similar structures can act as alkylating agents, modifying DNA and potentially leading to cytotoxic effects against cancer cells .
  • Inhibition of Enzymatic Activity : Some derivatives show promise in inhibiting enzymes such as cholinesterases, which are involved in neurotransmitter breakdown .

Anticancer Properties

Studies have shown that carbamate derivatives can possess anticancer properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound TypeCancer Cell LineIC50 Value (µM)
Carbamate DerivativeA549 (Lung Cancer)10.5
Carbamate DerivativeMCF-7 (Breast Cancer)8.2

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit bactericidal effects against Gram-positive and Gram-negative bacteria.

  • Tested Bacteria : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 15 to 30 µg/mL for various strains.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal explored the anticancer effects of several carbamate derivatives, including this compound. The results indicated significant growth inhibition in A549 and MCF-7 cell lines, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties showed that the compound exhibited selective toxicity towards pathogenic bacteria while sparing human cell lines, indicating a favorable therapeutic index .
  • Mechanistic Insights :
    • Further investigation into the mechanism revealed that the compound may induce oxidative stress in bacterial cells, leading to cell death through apoptosis-like pathways .

Toxicity and Safety Profile

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies suggest low acute toxicity; however, long-term studies are necessary to fully understand its safety in therapeutic applications.

Properties

Molecular Formula

C12H20ClNO3

Molecular Weight

261.74 g/mol

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)cyclopentyl]carbamate

InChI

InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-12(9(15)8-13)6-4-5-7-12/h4-8H2,1-3H3,(H,14,16)

InChI Key

JSFGNAQTZYOGJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)CCl

Origin of Product

United States

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